molecular formula C23H21ClN2O3S B2984195 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 941954-98-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide

Cat. No.: B2984195
CAS No.: 941954-98-9
M. Wt: 440.94
InChI Key: PRSGUHXWSLMMMK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds with structures similar to the queried chemical have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates demonstrated significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Vanparia et al., 2010). Additionally, some tetrahydroquinoline derivatives have shown promising antitumor effects, indicating their potential in cancer therapy research (Alqasoumi et al., 2010).

Synthesis and Characterization of Novel Derivatives

Research has focused on synthesizing and characterizing novel derivatives of sulfonamides and tetrahydroquinolines for various applications. A study on the synthesis and characterization of quinazoline derivatives, for example, aimed at discovering hybrid molecules with diuretic and antihypertensive properties (Rahman et al., 2014). Another study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing innovative methods for synthesizing benzonitrile derivatives (Chaitanya et al., 2013).

Anticancer and Anti-HIV Evaluation

Some sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer and anti-HIV activities. For example, new 2-mercaptobenzenesulfonamides were investigated for their potential against leukemia cell lines and HIV, with some compounds showing moderate activity (Pomarnacka et al., 2001). This research area highlights the potential of sulfonamide derivatives in developing treatments for cancer and HIV.

Exploration of Antioxidant and Corrosion Inhibitors

Derivatives of sulfonamides and tetrahydroquinolines have also been explored as antioxidants and corrosion inhibitors, particularly for applications in lubricating oils. A study on the synthesis and evaluation of quinazolones as antioxidant additives for Egyptian lubricating oils found that certain derivatives exhibited high antioxidant activity, offering potential benefits for improving oil stability and performance (Habib et al., 2014).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-7-9-19(24)14-22(16)30(28,29)25-20-10-11-21-18(13-20)8-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-7,9-11,13-14,25H,8,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSGUHXWSLMMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.